N-(5-chloro-2-methoxyphenyl)prolinamide

Description

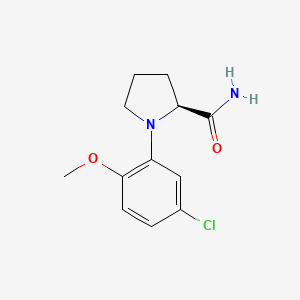

N-(5-Chloro-2-methoxyphenyl)prolinamide is a synthetic amide derivative combining a proline backbone with a substituted aromatic ring. Prolinamide, the amide form of the amino acid proline, is a chiral molecule with a pyrrolidine ring, enabling hydrogen-bonding interactions critical for catalytic or biological activity. The 5-chloro-2-methoxyphenyl substituent introduces steric and electronic modifications: the methoxy group (-OCH₃) acts as an electron-donating substituent, while the chloro (-Cl) group is electron-withdrawing. This combination may enhance binding affinity to biological targets or influence stereochemical outcomes in catalysis .

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

(2S)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-6-2-3-9(15)12(14)16/h4-5,7,9H,2-3,6H2,1H3,(H2,14,16)/t9-/m0/s1 |

InChI Key |

BXCKAIKXIWIOLL-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)N2CCC[C@H]2C(=O)N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CCCC2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)prolinamide typically involves the reaction of 5-chloro-2-methoxyaniline with proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)prolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)prolinamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-chloro-2-methoxyphenyl)prolinamide and related compounds:

Notes:

- *Molecular weight calculated based on formula C₁₂H₁₅ClN₂O₂.

- †Estimated range based on substituent variations in thiourea derivatives .

Key Structural and Functional Insights :

Backbone Influence: Prolinamide (target compound): The pyrrolidine ring in prolinamide facilitates hydrogen-bond donor (amide NH) and acceptor (carbonyl O) sites, critical for enantioselective catalysis.

Electronic Effects :

- The 2-fluorobenzamide derivative (logP = 3.45) exhibits higher lipophilicity than prolinamide (predicted logP ~1.5–2.0), which could influence membrane permeability in biological systems .

- The methoxy and chloro substituents in all analogs modulate electronic density on the aromatic ring, affecting interactions with enzymes or receptors. For example, in methylthioureas , these groups enhance anticancer activity by stabilizing interactions with hydrophobic protein pockets .

Biological Activity: Thiourea derivatives (e.g., compound 9a–b) show in vitro anticancer activity, likely via apoptosis induction, while prolinamide derivatives are hypothesized to act as organocatalysts in asymmetric synthesis (e.g., aldol reactions) . Benzenesulfonamides are intermediates for sulfur-containing pharmaceuticals but lack direct biological data in the cited studies .

Synthetic Routes :

- Prolinamide derivatives are typically synthesized via condensation of proline with substituted anilines. In contrast, thioureas require isothiocyanate intermediates, and sulfonamides are formed via reactions with sulfonyl chlorides .

Physicochemical and Pharmacokinetic Comparisons

- Hydrogen-Bonding Capacity: Prolinamide’s dual H-bond donors/acceptors surpass benzamide or cyclopropanecarboxamide, enabling stronger substrate binding in catalysis .

- Polar Surface Area (PSA) : The PSA of 2-fluorobenzamide (30.26 Ų) is lower than prolinamide’s predicted PSA (~60 Ų), suggesting reduced solubility but enhanced blood-brain barrier penetration for the former .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.